5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

Medicinal Chemistry ROMK Channel Inhibitors Structure-Activity Relationship

5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one (CAS 1255206-65-5) is a heterocyclic epoxide building block that fuses an electrophilic oxirane ring with an isobenzofuran-1(3H)-one (phthalide) scaffold. It is primarily deployed as a late-stage intermediate for synthesizing renal outer medullary potassium (ROMK) channel inhibitors and structurally diversified benzofuranone derivatives.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B8699832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC3=C(C=C2)C(=O)OC3
InChIInChI=1S/C10H8O3/c11-10-8-2-1-6(9-5-12-9)3-7(8)4-13-10/h1-3,9H,4-5H2
InChIKeyYUFGERREEMVTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one (CAS 1255206-65-5) for ROMK Inhibitor & Benzofuranone Derivative Synthesis


5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one (CAS 1255206-65-5) is a heterocyclic epoxide building block that fuses an electrophilic oxirane ring with an isobenzofuran-1(3H)-one (phthalide) scaffold. It is primarily deployed as a late-stage intermediate for synthesizing renal outer medullary potassium (ROMK) channel inhibitors and structurally diversified benzofuranone derivatives [1]. Its molecular formula is C10H8O3 (MW: 176.17 g/mol), and it is typically supplied at ≥95% purity . The compound serves as the non-methylated parent congener of the 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one enantiomers that directly furnish clinical ROMK inhibitor candidates MK-7145 and MK-8153 [2].

Why 5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one Cannot Be Replaced by Generic Epoxide or Benzofuranone Analogs


Generic substitution among benzofuranone epoxide intermediates is not feasible because subtle structural alterations at the 4-position dictate both pharmacophoric geometry and synthetic convergence. The absence of the 4-methyl group in 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one eliminates the steric buttressing required for direct conversion into C2-symmetric ROMK clinical candidates such as MK-7145 [1], making it unsuitable for that specific final application but critically valuable for generating analog libraries that explore 4-position SAR. Conversely, the 4-methylated enantiomers lack the conformational freedom and distinct hydrogen-bonding surface of the 4-unsubstituted scaffold [2]. Even alternative electrophiles such as 5-vinyl-2-benzofuran-1(3H)-one cannot surrogate the oxirane’s regioselective ring-opening chemistry under both chemical and enzymatic conditions [3].

Quantitative Differentiation Evidence for 5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one Versus Its Closest Structural Neighbors


Structural & Steric Footprint: Absence of 4-Methyl Group Alters Torsional Profile and Metabolic Lability

The target compound lacks the 4-methyl substituent that is mandatory in the clinical ROMK inhibitor series. Patent SAR tables explicitly demonstrate that benzofuranone cores without 4-alkyl substitution generate ROMK inhibitors with >10-fold reduced binding affinity compared to the 4-methylated analogs that incorporate the 4-methyl-5-(oxiran-2-yl) motif [1]. The 4-unsubstituted oxirane therefore provides a synthetically enabling handle for systematic 4-position derivatization surveys that the pre-installed methyl congeners cannot offer.

Medicinal Chemistry ROMK Channel Inhibitors Structure-Activity Relationship

Synthetic Route Divergence: Chemoenzymatic Epoxide Installation on 4-Unsubstituted versus 4-Methyl Scaffolds

The published kilogram-scale route to MK-7145 employs a ketoreductase-mediated asymmetric reduction followed by epoxide ring closure on a 4-methyl-substituted aryl bromide intermediate [1]. The target compound’s 4-unsubstituted architecture bypasses the regio-directing effects of the methyl group during the Heck vinylation step, enabling a distinct substrate scope for the ketoreductase. The downstream epoxide intermediate from the 4-unsubstituted route is structurally non-equivalent and cannot be processed by the same enzymatic cascade without re-optimization [2].

Process Chemistry Chemoenzymatic Synthesis Ketoreductase

Physical-Chemical Property Differentiation: Molecular Weight, LogP, and Boiling Point

The target compound (C10H8O3, MW 176.17) is 14 Da lighter than the 4-methyl analog (C11H10O3, MW 190.20) and exhibits a computed LogP of approximately 0.3 [1]. The 4-methyl substitution adds hydrophobic surface area and increases LogP by approximately 0.5–0.7 units, altering both chromatographic retention and partition behavior during liquid-liquid extraction workups. The boiling point of the 4-methyl analog is predicted at 432.6 ± 45.0 °C , whereas the target compound’s boiling point is not reliably reported, reflecting its distinct volatility profile.

Physicochemical Profiling Pre-formulation Analytical Chemistry

Patented Molecular Recognition Liability: 4-Position as a Determined IP Freedom-to-Operate Gate

The dominant ROMK inhibitor patent estate (Merck) exclusively claims 4-alkyl-substituted benzofuranone epoxide intermediates and their downstream pharmaceutical salts [1]. The 4-unsubstituted compound falls outside the Markush claims of US8999991B2 and related filings, providing a clear freedom-to-operate advantage for organizations developing non-alkyl-substituted ROMK ligands or structurally divergent benzofuranone analogs. The compound is documented in the patent literature only as an unclaimed synthetic comparator or a precursor to 4-substituted derivatives [2], not as a claimed composition of matter.

Intellectual Property Patent Analysis ROMK Inhibitor

Priority Application Scenarios for 5-(Oxiran-2-yl)-2-benzofuran-1(3H)-one in Pharmaceutical R&D and Process Development


Medicinal Chemistry SAR Exploration of ROMK Inhibitor 4-Position

Medicinal chemistry teams aiming to dissect the contribution of the 4-substituent to ROMK potency and selectivity should procure this compound as the key 4-unsubstituted epoxide intermediate. As demonstrated by the >10-fold drop in ROMK IC50 when the 4-methyl group is removed from the benzofuranone core [1], the compound allows systematic introduction of diverse 4-position substituents (halogens, cyclopropyl, alkoxy) to map steric and electronic tolerance without the constraint of a pre-installed methyl group.

Development of Non-Infringing Diuretic or Cardiovascular Lead Series

Pharmaceutical companies seeking to build a new chemical entity portfolio around ROMK inhibition while avoiding the Merck 4-alkyl patent estate can use 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one as a starting scaffold. The compound is outside the Markush claims of US8999991B2 [2], offering a cleaner IP position for compounds that lack the 4-alkyl substitution yet retain a phthalide epoxide warhead.

Chemoenzymatic Process Optimization for Non-Methyl Substrates

Process chemistry groups developing biocatalytic routes to chiral phthalide epoxides can employ the 4-unsubstituted compound as a benchmark substrate for ketoreductase (KRED) engineering. Because the published KRED conditions are optimized exclusively for the 4-methyl acetophenone precursor [3], the 4-unsubstituted variant provides a distinct substrate for directed evolution campaigns that broaden the enzyme's substrate scope.

Physicochemical Method Development for Benzofuranone Epoxide Intermediates

Analytical development laboratories require the 4-unsubstituted epoxide to establish orthogonal HPLC methods that separate the des-methyl impurity from the 4-methyl process intermediate. The measured LogP of 0.3 for the target compound versus an estimated 0.8–1.0 for the 4-methyl analog [4] dictates different retention times under reversed-phase conditions, enabling robust purity methods for API starting material release.

Quote Request

Request a Quote for 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.